5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Description
5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a 4-(trifluoromethoxy)phenyl substituent at the 5-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyridine derivatives, particularly in targeting enzymes or receptors sensitive to electron-withdrawing substituents.
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-8(2-4-11)9-5-10(17)7-16-6-9/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUVWAKKJKHZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683145 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261740-33-3 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its high yield and functional group tolerance. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different hydroxylated derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol with analogous pyridin-3-ol derivatives, focusing on structural variations, substituent effects, and inferred properties.
Substituent Effects on the Phenyl Ring
Key Observations :
- Trifluoromethoxy (–OCF₃) vs.
- Halogen vs. Alkoxy Substituents : Chloro and fluoro substituents (e.g., in ) enhance electronic withdrawal, which can strengthen receptor binding but reduce solubility compared to methoxy groups.
- Positional Isomerism : Substituents at the 2-, 3-, or 4-positions on the phenyl ring (e.g., 2-fluoro vs. 4-chloro) influence steric interactions and molecular symmetry, affecting crystallinity and melting points .
Heterocyclic Core Modifications
While the target compound retains a pyridin-3-ol core, related structures such as 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol () replace pyridine with pyrrolidine. This alteration reduces aromaticity, increasing conformational flexibility but decreasing planarity, which may reduce target selectivity .
Biological Activity
5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethoxy group enhances the compound's lipophilicity, which facilitates cellular penetration and interaction with biological targets.
This compound is characterized by the presence of a pyridine ring substituted with a trifluoromethoxy phenyl group. The synthesis typically involves the trifluoromethylation of suitable aromatic precursors, utilizing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This synthetic route allows for the efficient production of the compound, which can be further modified to explore structure-activity relationships (SAR) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that compounds with trifluoromethoxy substitutions can inhibit the growth of various bacterial strains. For instance, a related study noted that similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against Mycobacterium tuberculosis .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been found to target specific pathways involved in tumor growth and proliferation. The compound's mechanism of action appears to involve inhibition of key enzymes and signaling pathways associated with cancer cell survival. Notably, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a critical player in cancer metabolism and survival .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethoxy group has been linked to enhanced biological activity compared to non-fluorinated analogs. For example, the presence of this group significantly increases potency against serotonin uptake inhibition by sixfold compared to its non-fluorinated counterparts . This enhancement is attributed to improved interactions with target proteins due to increased lipophilicity and altered electronic properties.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening : In a study focusing on antimicrobial properties, this compound was tested against various pathogens, revealing promising results with low MIC values .
- Cancer Cell Line Studies : In vitro assays using cancer cell lines demonstrated that this compound effectively induces apoptosis in cancer cells through PI3K pathway inhibition, suggesting its potential as a therapeutic agent .
- Pharmacokinetic Profiling : Further investigations into the pharmacokinetics revealed that modifications at the pyridine ring could optimize solubility and metabolic stability, enhancing its therapeutic profile .
Q & A
Q. What are the recommended synthetic routes for 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol, and how can intermediates be characterized?
A common approach involves Suzuki-Miyaura cross-coupling reactions to attach the trifluoromethoxy-substituted phenyl group to the pyridine core. For example, analogous compounds like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol were synthesized via palladium-catalyzed coupling, followed by hydroxylation . Key intermediates should be characterized using /-NMR to confirm regioselectivity and LC-MS/HPLC (≥95% purity) to verify purity .
Q. Which analytical techniques are critical for structural validation of this compound?
High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight, while -NMR is critical for verifying the trifluoromethoxy group’s integrity. X-ray crystallography, as demonstrated for structurally related pyridine derivatives (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine), can resolve stereochemical ambiguities . FT-IR can identify hydroxyl and aromatic C-F stretching vibrations (1050–1250 cm) .
Q. What pharmacological roles does this compound play in drug discovery?
The trifluoromethoxy-phenylpyridine scaffold is a key pharmacophore in antifungal agents (e.g., Quilseconazole) and inhibitors like IACS-010759 (HIF-1 inhibitor) and CB-839 (glutaminase inhibitor). Its electron-withdrawing trifluoromethoxy group enhances metabolic stability and target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Systematic substitution of the pyridine hydroxyl group and trifluoromethoxy-phenyl ring is critical. For instance:
- Replacing the hydroxyl group with methoxy reduces antifungal activity in Quilseconazole analogs .
- Fluorination at the pyridine C2 position (as in 6-fluoro-2-(trifluoromethyl)pyridin-3-yl derivatives) improves pharmacokinetic properties .
Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to targets like HIF-1α or fungal CYP51 .
Q. How to resolve contradictions in reported biological data for analogs?
Contradictions in potency (e.g., varying IC values across studies) may arise from differences in assay conditions or impurity profiles. Strategies include:
- Standardizing assays (e.g., ATP-based viability tests for IACS-010759) .
- Synthesizing and testing enantiopure analogs, as stereochemistry significantly impacts activity (e.g., (2R)-configured Quilseconazole derivatives) .
- Cross-validating results using orthogonal methods like thermal shift assays for target engagement .
Q. What computational methods predict the compound’s physicochemical properties and reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electronic effects of the trifluoromethoxy group on aromatic ring polarization. Quantitative Structure-Property Relationship (QSPR) models predict logP (experimental logP ≈ 2.8) and solubility. Molecular dynamics simulations assess stability in biological membranes .
Methodological Considerations
Q. How to design controlled experiments for evaluating metabolic stability?
Q. What strategies improve synthetic scalability for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
